![molecular formula C24H22N4O3 B2555756 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 902960-53-6](/img/no-structure.png)

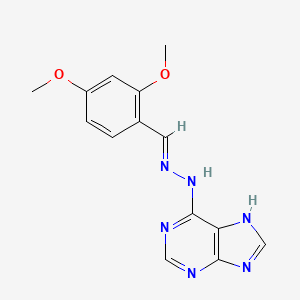

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide” is a derivative of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds are known for their potential as tyrosinase inhibitors and anticancer agents .

Synthesis Analysis

The synthesis of these compounds can be achieved through a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d]pyrimidin-4(1H)-ones and pyrimido[4,5-d]pyrimidine derivatives in good to excellent isolated yields .Molecular Structure Analysis

The molecular structure of these compounds allows for effective binding modes and good agglomeration in the active site by forming various interactions with active site residues .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are facilitated by the use of a green solvent, short reaction time, catalyst-free conditions, compatibility with a wide range of substrates, ease of recovery, reusability of the reaction medium, and DIPEAc as an alternative solvent and catalyst .Applications De Recherche Scientifique

Antituberculosis Study of Organotin(IV) Complexes

A review focusing on the antituberculosis activity of organotin complexes highlights the significant potential of organotin compounds in medicinal chemistry. These complexes have shown considerable antituberculosis activity, influenced by factors like the nature of the ligand environment and the structure of the compounds. This suggests that compounds with complex structures, potentially including pyrido[2,3-d]pyrimidin derivatives, may have applications in developing antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Chemistry and Properties of Pyridine Derivatives

Research on the variability in the chemistry and properties of pyridine derivatives, including their complex compounds, showcases their wide range of applications in biological and electrochemical activities. This indicates that compounds containing pyrido[2,3-d]pyrimidin rings could be of interest for various scientific applications, from pharmacology to materials science (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts for Synthesizing Pyrano[2,3-d]pyrimidine Scaffolds

The application of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds demonstrates the importance of these structures in medicinal and pharmaceutical industries. This suggests that compounds with pyrido[2,3-d]pyrimidin cores could be crucial in the synthesis of bioactive molecules, emphasizing the significance of research into their synthesis and applications (Parmar, Vala, & Patel, 2023).

Zaleplon and Its Sedative Hypnotic Use

Although focusing on Zaleplon, a compound utilized for insomnia treatment, this study highlights the therapeutic potential of compounds with pyrimidine structures, like the pyrido[2,3-d]pyrimidin derivatives, in developing CNS-active pharmaceuticals (Heydorn, 2000).

Pyrrolobenzimidazoles in Cancer Treatment

This review discusses the design, chemistry, and antitumor activity of agents based on the pyrrolobenzimidazole ring system, showing the importance of heterocyclic compounds in cancer treatment. This indicates the potential for compounds with similar heterocyclic frameworks, such as pyrido[2,3-d]pyrimidin derivatives, in oncological research (Skibo, 1998).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine with benzylamine followed by acetylation of the resulting product with N-(2,4-dimethylphenyl)acetamide.", "Starting Materials": [ "2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine", "benzylamine", "acetic anhydride", "N-(2,4-dimethylphenyl)acetamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "To a solution of 2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine (1.0 g, 6.0 mmol) in dichloromethane (20 mL) and triethylamine (1.5 mL, 10.8 mmol) at 0°C, benzylamine (0.8 mL, 7.2 mmol) is added dropwise over 10 min.", "The reaction mixture is stirred at room temperature for 2 h and then concentrated under reduced pressure.", "The resulting residue is purified by flash chromatography on silica gel using a gradient of dichloromethane and diethyl ether as eluent to afford the intermediate 3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine (1.2 g, 90%) as a yellow solid.", "To a solution of the intermediate (1.0 g, 3.6 mmol) in dichloromethane (20 mL) at 0°C, acetic anhydride (0.5 mL, 5.4 mmol) and triethylamine (0.5 mL, 3.6 mmol) are added dropwise over 10 min.", "The reaction mixture is stirred at room temperature for 2 h and then concentrated under reduced pressure.", "The resulting residue is purified by flash chromatography on silica gel using a gradient of dichloromethane and diethyl ether as eluent to afford the final product 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide (0.8 g, 70%) as a yellow solid.", "The product is washed with diethyl ether and dried under vacuum over sodium sulfate.", "The crude product is recrystallized from a mixture of dichloromethane and diethyl ether to obtain pure product." ] } | |

Numéro CAS |

902960-53-6 |

Formule moléculaire |

C24H22N4O3 |

Poids moléculaire |

414.465 |

Nom IUPAC |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C24H22N4O3/c1-16-10-11-20(17(2)13-16)26-21(29)15-27-22-19(9-6-12-25-22)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29) |

Clé InChI |

IPDKMRDPCQYHJY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)

![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)

![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)